![molecular formula C23H25N3O3 B5646941 [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5646941.png)
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves multiple steps. One common method starts with the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The mixture is stirred at 40°C for several hours until the reaction is complete. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The pyrrolidine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the quinoline moiety.
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrrolidine ring but has different substituents and a pyrazolo[3,4-d]pyrimidin-4-one core.
Uniqueness
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl(quinolin-6-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(13-16-5-10-20-18(12-16)4-3-11-24-20)21-14-26(15-22(21)27)23(28)17-6-8-19(29-2)9-7-17/h3-12,21-22,27H,13-15H2,1-2H3/t21-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYITDJJTRLIIB-VXKWHMMOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(C=C1)N=CC=C2)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
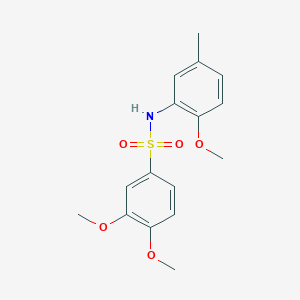
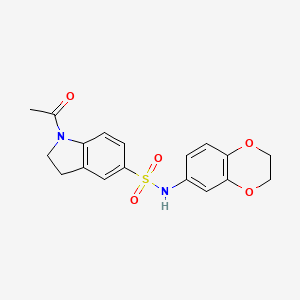
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5646872.png)
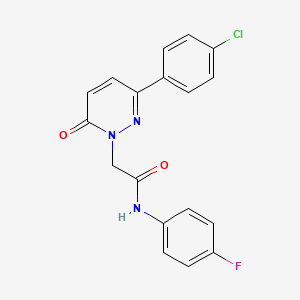
![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5646881.png)
![8-methyl-2-[2-oxo-2-(3-phenyl-1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5646892.png)
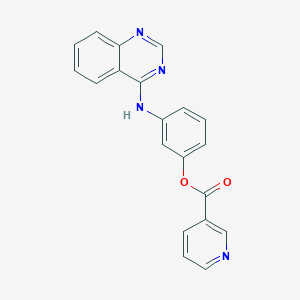
![3-ethyl-1-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646923.png)
![(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5646938.png)
![N-(3'-cyano-1'H-spiro[cyclopentane-1,2'-naphthalen]-4'-yl)butanamide](/img/structure/B5646940.png)
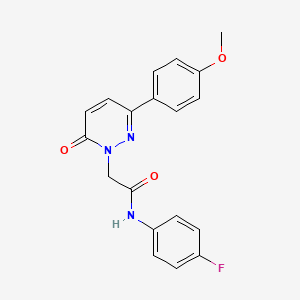
![7-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5646951.png)
![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5646959.png)
![N-ethyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5646964.png)
